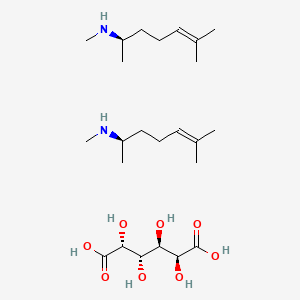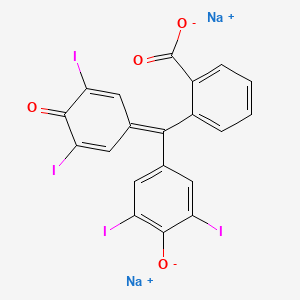
Dexisometheptene mucate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dexisometheptene mucate is a sympathomimetic amine that is primarily investigated for its potential use in treating tension-type headaches. It is a small molecule compound with the chemical formula C₉H₁₉N and is known for its vasoconstrictive properties, which means it can narrow blood vessels .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dexisometheptene mucate involves the preparation of its precursor, isometheptene. Isometheptene is synthesized through the reaction of 6-methylhept-5-en-2-one with methylamine under specific conditions . The reaction typically requires a controlled environment with precise temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous monitoring to maintain the reaction conditions. The final product is then purified and formulated for pharmaceutical use .
Analyse Chemischer Reaktionen
Types of Reactions
Dexisometheptene mucate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally require controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of this compound can lead to the formation of corresponding ketones or aldehydes, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Dexisometheptene mucate has several scientific research applications, including:
Chemistry: It is used as a model compound to study the effects of sympathomimetic amines on chemical reactions.
Biology: It is investigated for its effects on the sympathetic nervous system and its potential therapeutic uses.
Industry: It is used in the formulation of pharmaceutical products aimed at treating headaches.
Wirkmechanismus
Dexisometheptene mucate exerts its effects by activating the sympathetic nervous system. It interacts with adrenergic receptors on the surface of smooth muscle cells, leading to vasoconstriction. This action is mediated through the release of neurotransmitters like epinephrine and norepinephrine, which bind to the receptors and initiate a cascade of intracellular events resulting in muscle contraction and narrowing of blood vessels .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isometheptene: A closely related compound with similar vasoconstrictive properties.
Heptaminol: Another sympathomimetic amine used for its vasoconstrictive effects.
Methylhexanamine: A compound with stimulant properties that also acts on the sympathetic nervous system.
Uniqueness
Dexisometheptene mucate is unique in its specific application for treating tension-type headaches. Unlike other similar compounds, it is being investigated for its potential to provide relief without the use of narcotics or barbiturates, making it a promising candidate for safer headache treatments .
Eigenschaften
CAS-Nummer |
1631134-71-8 |
|---|---|
Molekularformel |
C24H48N2O8 |
Molekulargewicht |
492.6 g/mol |
IUPAC-Name |
(2R)-N,6-dimethylhept-5-en-2-amine;(2S,3R,4S,5R)-2,3,4,5-tetrahydroxyhexanedioic acid |
InChI |
InChI=1S/2C9H19N.C6H10O8/c2*1-8(2)6-5-7-9(3)10-4;7-1(3(9)5(11)12)2(8)4(10)6(13)14/h2*6,9-10H,5,7H2,1-4H3;1-4,7-10H,(H,11,12)(H,13,14)/t2*9-;1-,2+,3+,4-/m11./s1 |
InChI-Schlüssel |
WSXKZIDINJKWPM-QIVNROIFSA-N |
Isomerische SMILES |
C[C@H](CCC=C(C)C)NC.C[C@H](CCC=C(C)C)NC.[C@@H]([C@@H]([C@H](C(=O)O)O)O)([C@@H](C(=O)O)O)O |
Kanonische SMILES |
CC(CCC=C(C)C)NC.CC(CCC=C(C)C)NC.C(C(C(C(=O)O)O)O)(C(C(=O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![19-cyclohexyl-N-(dimethylsulfamoyl)-5-methoxy-10-(3-methyl-3,8-diazabicyclo[3.2.1]octane-8-carbonyl)-12-azapentacyclo[10.7.0.02,7.08,10.013,18]nonadeca-1(19),2(7),3,5,13(18),14,16-heptaene-15-carboxamide;hydrochloride](/img/structure/B10859637.png)








![(Z)-7-[2-[(E,3R)-5-ethoxy-3-hydroxy-4,4-dimethylpent-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B10859696.png)

